

Comparing the performance of different nearinfrared protein labels

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A comprehensive comparison of the performance of various near-infrared (NIR) protein labels is crucial for researchers, scientists, and drug development professionals to select the optimal tool for their specific applications. The unique advantages of NIR fluorescent proteins (FPs), such as deep tissue penetration and low autofluorescence, make them invaluable for in vivo imaging.[1][2] This guide provides an objective comparison of key performance indicators for a range of commonly used NIR FPs, supported by experimental data and detailed protocols.

Performance Comparison of Near-Infrared Protein Labels

The selection of an appropriate NIR protein label depends on a variety of factors, including its brightness, photostability, and spectral properties. The following tables summarize the key photophysical properties of several popular NIR FPs to facilitate a direct comparison.

Table 1: Photophysical Properties of Near-Infrared Fluorescent Proteins



Fluorescent Protein	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (QY)	Extinction Coefficient (M ⁻¹ cm ⁻¹)	Molecular Brightness (QY × EC / 1000)
iRFP670	647	670	0.08	110,000	8.8
iRFP682	664	682	0.07	130,000	9.1
iRFP702	686	702	0.05	90,000	4.5
iRFP713	690	713	0.07	125,000	8.8
iRFP720	690	720	0.05	110,000	5.5
miRFP670	662	670	0.11	100,000	11.0
miRFP670na no	660	670	0.19	80,000	15.2
miRFP703	685	703	0.06	95,000	5.7
miRFP709	691	709	0.04	115,000	4.6
miRFP720	700	720	0.04	120,000	4.8
emiRFP670	650	670	0.13	105,000	13.7
emiRFP709	691	709	0.04	115,000	4.6
mCardinal	604	659	0.37	89,000	32.9
Katushka2S	635	675	0.25	70,000	17.5

Data compiled from various sources.[3][4][5] Note that brightness in cells can differ from molecular brightness due to factors like protein expression and chromophore availability.

Table 2: Performance in Cellular and In Vivo Contexts



Fluorescent Protein	Relative Brightness in HeLa Cells (Normalized to iRFP713)	Photostability in Mammalian Cells (t ₁ / ₂ in s)	Oligomeric State
iRFP670	1.1	45	Dimer
iRFP682	1.3	60	Dimer
iRFP702	0.8	35	Dimer
iRFP713	1.0	50	Dimer
iRFP720	0.9	40	Dimer
miRFP670	1.5	55	Monomer
miRFP670nano	1.4	70	Monomer
miRFP720	0.7	30	Monomer
emiRFP670	1.8	65	Monomer

Cellular brightness and photostability data are dependent on experimental conditions.[3][4] The monomeric state of a fluorescent protein is generally preferred for fusion tags to minimize interference with the target protein's function.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of NIR protein labels. Below are synthesized protocols for key experiments.

Protocol 1: Quantification of Intracellular Brightness of NIR FPs in Mammalian Cells

This protocol describes a method to quantify and compare the intracellular brightness of different NIR FPs when expressed in mammalian cells.

• Vector Construction: Clone the coding sequences of the NIR FPs of interest into a mammalian expression vector (e.g., pcDNA3.1). To normalize for variations in transfection



efficiency and cell size, co-express a bright, well-characterized green fluorescent protein (e.g., EGFP) from the same vector, separated by a self-cleaving P2A peptide sequence.[1]

- · Cell Culture and Transfection:
 - Culture a suitable mammalian cell line (e.g., HeLa or HEK293T) in appropriate media.
 - Transfect the cells with the expression vectors using a standard transfection reagent (e.g., Lipofectamine 3000). Plate the transfected cells in multi-well imaging plates.
- Fluorescence Microscopy:
 - 24-48 hours post-transfection, image the cells using a widefield or confocal microscope equipped with appropriate laser lines and filter sets for both the NIR FP and the EGFP reference.
 - For NIR FPs, use an excitation laser around 630-640 nm and a long-pass emission filter (e.g., 650 nm LP). For EGFP, use a standard 488 nm laser and a corresponding emission filter (e.g., 500-550 nm bandpass).[1]
- Image Analysis:
 - Using image analysis software (e.g., ImageJ/Fiji), segment individual cells based on the EGFP signal.
 - For each cell, measure the mean fluorescence intensity in both the NIR and green channels.
 - Calculate the normalized brightness of each NIR FP by dividing its mean intensity by the mean intensity of the EGFP signal in the same cell.[1]
 - Average the normalized brightness values from a large population of cells for each NIR FP to obtain a statistically significant comparison.

Protocol 2: Measurement of Photostability of NIR FPs

This protocol outlines a method to assess the photostability of NIR FPs in living cells.



- Sample Preparation: Prepare transfected cells as described in Protocol 1.
- Time-Lapse Imaging:
 - Identify cells expressing the NIR FP of interest.
 - Acquire a time-lapse series of images of the same field of view under continuous illumination with the appropriate excitation laser for the NIR FP. Use a consistent and relatively low laser power to mimic typical imaging conditions.
 - Acquire images at regular intervals (e.g., every 5-10 seconds) for an extended period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.
- Data Analysis:
 - Measure the mean fluorescence intensity of the cell in the NIR channel for each time point.
 - Plot the fluorescence intensity as a function of time.
 - Normalize the intensity values to the initial intensity (at time = 0).
 - Determine the photobleaching half-time (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[7] A longer half-time indicates greater photostability.

Protocol 3: In Vivo Imaging in a Mouse Model

This protocol provides a general workflow for comparing the performance of NIR FPs in a small animal model.

- Cell Line Preparation: Stably transfect a cancer cell line (e.g., 4T1) with vectors expressing different NIR FPs.
- Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human cancer cells.



- Cell Implantation: Subcutaneously or intramuscularly inject a defined number of the engineered cancer cells into the mice.[5]
- Whole-Body Fluorescence Imaging:
 - At various time points post-injection, anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS Spectrum).
 - Acquire fluorescence images using appropriate excitation and emission filters for the specific NIR FP.[5] For example, for a protein with an emission maximum around 670 nm, an excitation filter of 605/30 nm and an emission filter of 660/20 nm can be used.[5]
- Data Analysis:
 - Quantify the fluorescence signal intensity from the tumor region.
 - Measure the background autofluorescence from a non-tumor bearing region of the same mouse.
 - Calculate the signal-to-background ratio for each NIR FP. A higher ratio indicates better performance for in vivo imaging.

Visualizations

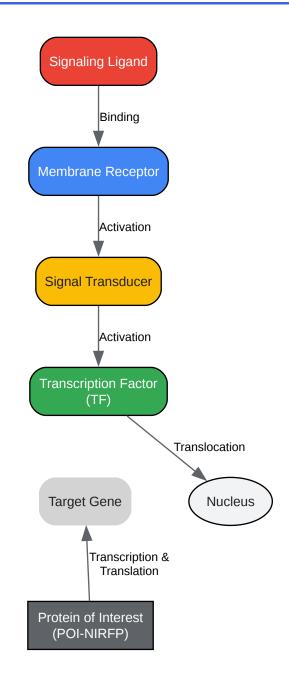
The following diagrams illustrate key concepts and workflows related to the use of NIR protein labels.



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Workflow for in vivo comparison of NIR FPs.





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Generic signaling pathway using an NIR FP reporter.

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